N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide
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Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide is a synthetic organic compound used in various fields of research
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Formation: : Begin with the cyclopropanecarbonyl chloride reacting with 1,2,3,4-tetrahydroisoquinoline to form the cyclopropanecarbonyl-substituted isoquinoline.
Sulfonylation: : Introduce the difluoromethylsulfonyl group to the aromatic ring using a sulfonyl chloride derivative under basic conditions.
Final Coupling: : The intermediate compounds are then coupled with benzamide under specific reaction conditions to yield the final product.
Industrial Production Methods: Industrial-scale production follows a similar synthetic pathway, with optimizations to ensure high yields and purity. Large-scale reactors, temperature control systems, and purification methods like recrystallization or chromatography are used.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the tetrahydroisoquinoline ring.
Reduction: : Reduction can occur at various functional groups, particularly the carbonyl and sulfonyl groups.
Substitution: : Nucleophilic substitution reactions are possible on the benzamide ring.
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are used for reduction.
Substitution: : Halogenated solvents and bases like sodium hydroxide facilitate substitution reactions.
Oxidation: : Produces oxidized derivatives of the tetrahydroisoquinoline ring.
Reduction: : Yields reduced forms of the carbonyl and sulfonyl groups.
Substitution: : Forms various substituted benzamides depending on the nucleophiles used.
Scientific Research Applications
Chemistry: Used as an intermediate in synthesizing more complex molecules, serving as a building block for drug discovery and material science.
Biology: Investigated for its potential interactions with biological receptors and enzymes, contributing to our understanding of biochemical pathways.
Medicine: Explored as a potential therapeutic agent due to its unique structure, which may interact with specific targets in disease models.
Industry: Incorporated into the development of new materials and chemical processes, enhancing efficiency and performance.
Mechanism of Action
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide interacts with molecular targets through hydrogen bonding, van der Waals forces, and possibly covalent modifications. These interactions influence the pathways it engages with, leading to its various effects.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((methylsulfonyl)benzamide: : Differs by having a methylsulfonyl group instead of a difluoromethylsulfonyl group.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(benzoyl)benzamide: : Features a benzoyl group rather than a sulfonyl group.
Unique Aspects:
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(difluoromethylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S/c22-21(23)30(28,29)18-4-2-1-3-17(18)19(26)24-16-8-7-13-9-10-25(12-15(13)11-16)20(27)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPWPZWFLILIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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